1-[2-(2-Prop-2-enylphenoxy)ethyl]benzotriazole
Overview
Description
1-[2-(2-Prop-2-enylphenoxy)ethyl]benzotriazole is an organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Prop-2-enylphenoxy)ethyl]benzotriazole typically involves the reaction of 2-allylphenol with 1,2,3-benzotriazole in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Prop-2-enylphenoxy)ethyl]benzotriazole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzotriazoles depending on the nucleophile used.
Scientific Research Applications
1-[2-(2-Prop-2-enylphenoxy)ethyl]benzotriazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used as a corrosion inhibitor and in the formulation of various materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Prop-2-enylphenoxy)ethyl]benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazole
- 1-[2-(2-allylphenoxy)ethyl]-1H-indole
Uniqueness
1-[2-(2-Prop-2-enylphenoxy)ethyl]benzotriazole is unique due to its benzotriazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with benzimidazole or indole rings. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[2-(2-prop-2-enylphenoxy)ethyl]benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-7-14-8-3-6-11-17(14)21-13-12-20-16-10-5-4-9-15(16)18-19-20/h2-6,8-11H,1,7,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXNSOYEYJBQAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCN2C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320430 | |
Record name | 1-[2-(2-prop-2-enylphenoxy)ethyl]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198139 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
838877-20-6 | |
Record name | 1-[2-(2-prop-2-enylphenoxy)ethyl]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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